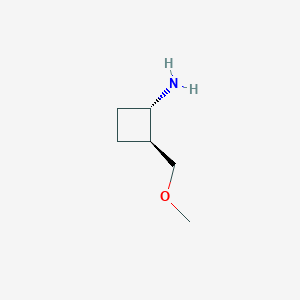

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine

Description

(1S,2S)-2-(Methoxymethyl)cyclobutan-1-amine is a cyclobutane derivative featuring a methoxymethyl substituent at the C2 position and an amine group at C1. Its hydrochloride salt (CAS: 1807937-89-8) has a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . This compound is commercially available with a purity of 97% and is utilized in pharmaceutical research, particularly in the synthesis of chiral intermediates for drug discovery . Its stereochemistry and compact cyclobutane ring confer unique conformational rigidity, influencing its binding affinity and metabolic stability compared to larger or less constrained analogs.

Properties

IUPAC Name |

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUHDXDXMDDKGW-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine typically involves the following steps:

Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

Amine Group Introduction: The amine group can be introduced through reductive amination of a suitable ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods for (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies to understand the biological activity of cyclobutane derivatives.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- rac-(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1909287-01-9): This diastereomer shares the same molecular formula and weight as the (1S,2S) isomer but differs in stereochemistry. It is priced at 23,250 Kč/50 mg, reflecting its niche application in asymmetric synthesis .

- (1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1820583-44-5): Another stereoisomer with distinct spatial arrangement, this compound highlights the importance of chirality in pharmacological activity. Its hazard profile and storage conditions (-20°C) are identical to the (1S,2S) variant, but its synthetic pathways differ significantly .

| Compound | CAS | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|---|

| (1S,2S)-2-(Methoxymethyl)cyclobutan-1-amine HCl | 1807937-89-8 | C₆H₁₄ClNO | 151.63 | Chiral cyclobutane backbone |

| rac-(1R,2R) isomer HCl | 1909287-01-9 | C₆H₁₄ClNO | 151.63 | Racemic mixture, trans configuration |

| (1R,2S) isomer HCl | 1820583-44-5 | C₆H₁₄ClNO | 151.63 | Diastereomeric divergence |

Functional Group Modifications

- Methyl 1-(Methylamino)cyclobutanecarboxylate hydrochloride (CAS: Not provided): This compound replaces the methoxymethyl group with a methyl ester. The ester moiety increases polarity but reduces metabolic stability compared to the ether group in the target compound. Its synthesis involves sodium hydride and methyl iodide, yielding a 100% pure product via silica chromatography .

- (1S,2S)-2-(Boc-amino)-1-ethynyl-3,3-difluorocyclobutane (AS99810): The Boc-protected amine and ethynyl group introduce steric bulk and fluorination, enhancing lipophilicity and resistance to enzymatic degradation. Priced at 294 €/100 mg, it serves as a versatile intermediate in fluorinated drug candidates .

Ring Size and Substituent Variations

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CAS: 220352-38-5): A cyclopropane analog with a difluorophenyl substituent. Its EC number (606-906-8) indicates regulatory approval for research use .

- (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine (CAS: 1268521-86-3):

The cyclopentane ring reduces conformational rigidity compared to cyclobutane, while the N-methylation decreases basicity. This compound is supplied by eight manufacturers, reflecting its broader applicability .

Research Findings and Key Insights

- Stereochemical Impact : The (1S,2S) configuration optimizes interactions with chiral receptors, as evidenced by its preferential use in enantioselective synthesis over racemic mixtures .

- Metabolic Stability : Methoxymethyl ethers exhibit superior metabolic stability compared to esters (e.g., methyl carboxylates) due to resistance to hydrolysis .

- Fluorination Effects : Fluorinated analogs like AS99810 demonstrate enhanced bioavailability and target engagement, though synthetic complexity increases costs .

Biological Activity

Overview

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a cyclobutane ring and an amine functional group. The molecular formula is CHNO, with a molecular weight of approximately 113.18 g/mol. This compound has garnered attention for its possible applications in drug development, particularly as a ligand for histamine H3 receptors, which are implicated in various neurological disorders.

Biological Activity

Research indicates that (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine and its derivatives exhibit notable biological activities:

- Histamine H3 Receptor Ligands : Compounds with similar structures have been studied for their ability to interact with histamine H3 receptors, which play a crucial role in regulating neurotransmitter release and are targets for treating conditions such as Alzheimer's disease and schizophrenia.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of cyclobutyl amines may possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

The mechanism by which (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological responses. The exact pathways involved remain an area of active investigation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activity of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2R)-2-(methoxymethyl)cyclobutan-1-amine | CHNO | Different stereochemistry may affect activity |

| Cyclobutylmethylamine | CHN | Lacks methoxy group; simpler structure |

| N-Methoxycarbonyl-cyclobutylamine | CHNO | Contains a carbonyl group; used in various syntheses |

This table illustrates how slight variations in structure can lead to different chemical properties and biological activities.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of cyclobutyl amines:

- Histamine H3 Receptor Binding : A study demonstrated that certain cyclobutyl amines showed selective binding affinity to histamine H3 receptors, indicating potential therapeutic applications in managing cognitive disorders.

- Neuroprotective Studies : Research involving animal models has suggested that compounds similar to (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine may protect against neuronal damage induced by excitotoxicity.

- Synthetic Pathways : Investigations into synthetic methodologies have revealed efficient routes for producing (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine and its analogs, facilitating further biological studies .

Q & A

Q. What are the optimal synthetic routes for (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclobutane ring formation followed by functionalization. For example:

- Step 1: Cyclobutane precursor synthesis via [2+2] photocycloaddition or ring-closing metathesis.

- Step 2: Introduction of the methoxymethyl group using alkylation (e.g., methoxymethyl chloride with a base like NaH or K₂CO₃ in THF/DMF) .

- Step 3: Amine group installation via reductive amination or Gabriel synthesis.

Critical parameters include temperature control (e.g., 0–60°C), solvent choice (THF, DMF), and purification via C18 reverse-phase chromatography or silica gel column chromatography .

Q. How can the stereochemistry of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine be confirmed?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to resolve enantiomers .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement .

- X-ray Crystallography: Definitive confirmation via single-crystal diffraction (if crystallizable) .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects: The methoxymethyl group acts as an electron-donating substituent, stabilizing carbocation intermediates in substitution reactions. Compare reactivity with analogs lacking this group (e.g., cyclobutane-1-amine derivatives) .

- Biological Activity: Use molecular docking or SPR assays to study interactions with target proteins (e.g., GPCRs or enzymes). The methoxymethyl group may enhance binding affinity via hydrogen bonding or steric effects .

Q. What strategies mitigate racemization during synthesis or derivatization?

Methodological Answer:

- Low-Temperature Reactions: Conduct alkylation or acylation below 0°C to reduce epimerization .

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (1S,2S)-cyclobutane diols) to retain stereochemistry .

- Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral catalysts for selective transformations .

Q. How can enantiomeric purity be assessed and optimized?

Methodological Answer:

- Analytical: Chiral HPLC or capillary electrophoresis with UV/ECD detection .

- Process Optimization: Screen reaction solvents (e.g., toluene vs. DMSO) and bases (e.g., Et₃N vs. DBU) to minimize racemization .

Data Contradictions and Resolution

Q. Conflicting reports on reaction yields in similar cyclobutane amine syntheses—how to address this?

Methodological Answer:

- Comparative Analysis: Replicate procedures under standardized conditions (e.g., inert atmosphere, solvent purity).

- Byproduct Identification: Use LC-MS or GC-MS to detect impurities (e.g., over-oxidation products) .

- DoE (Design of Experiments): Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Characterization

| Technique | Application | Example Conditions | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiopurity assessment | Chiralpak AD-H, 90:10 hexane/ethanol | |

| H NMR | Stereochemical confirmation | 400 MHz, CDCl₃, δ 3.3–3.5 (methoxy) | |

| X-ray Crystallography | Absolute configuration | Single crystal in EtOAc, Cu-Kα radiation |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Impact on Yield/Stereochemistry | Optimal Range | Reference |

|---|---|---|---|

| Temperature | Higher temps risk racemization | 0–25°C | |

| Solvent Polarity | Polar aprotic solvents enhance stability | DMF > THF > Toluene | |

| Catalyst | Chiral catalysts improve enantioselectivity | (R)-BINAP, 5 mol% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.